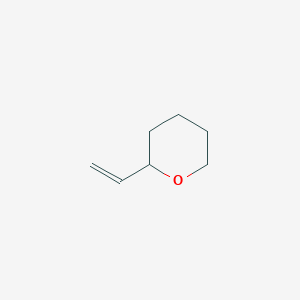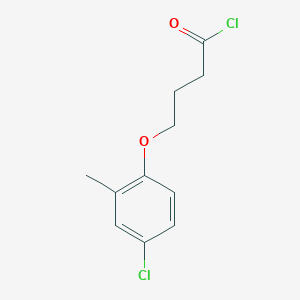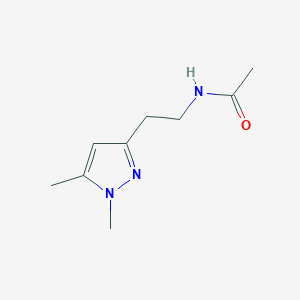
2-vinyltetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinyltetrahydro-2H-pyran is a chemical compound with the molecular formula C7H12O . It is related to 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), which is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene .
Synthesis Analysis
The synthesis of this compound and related compounds often involves Pd-catalyzed telomerization of butadiene . Other methods include phosphine-catalyzed annulations between allenoates and 1C,3O-bisnucleophiles , and a one-pot sequence via a Ag(I)-catalyzed propargyl-Claisen rearrangement of easily accessed propargyl vinyl ethers .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with one oxygen atom and a vinyl group attached .Chemical Reactions Analysis
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a related compound, has been used as an intermediary for the synthesis of high CO2-content polymers . The polymerization of EVP can lead to a wide variety of polymer structures, ranging from radical polymerizations to ring-opening polymerizations .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications :
- The synthesis of stable 2H-pyran-5-carboxylates was achieved using a catalyzed propargyl-Claisen rearrangement/oxa-6π electrocyclization strategy. This process led to the formation of highly substituted heterocycles, which are useful in various chemical applications (Menz & Kirsch, 2006).
- A study on 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone, highlighted its potential as an intermediary in the synthesis of high CO2-content polymers. This is significant for environmentally friendly polymer synthesis (Rapagnani & Tonks, 2022).
Catalysis and Chemical Transformations :
- The isomerization of 2,5-divinyltetrahydropyran and its acid-catalyzed rearrangements was studied, showing the potential of these compounds in various chemical transformations (D'silva, Walker, & Manyik, 1974).
- Research on oxidative gold catalysis revealed a method for synthesizing polycyclic 2H-pyran-3(6H)-ones, illustrating the versatility of these compounds in creating complex molecular structures (Zheng & Zhang, 2015).
Environmental Applications and Green Chemistry :
- A study demonstrated a one-pot synthesis at room temperature of various linalool derivative pyrans using a green oxidant, highlighting the environmental applications of these compounds (Vilanculo et al., 2020).
- The ring-opening polymerization of CO2-based disubstituted δ-valerolactone toward sustainable functional polyesters was investigated, emphasizing the role of these compounds in sustainable material development (Yue et al., 2021).
Applications in Organic Synthesis :
- A study on the synthesis and antitumor activity of poly(3,4-dihydro-2h-pyran-co-maleic anhydride-co-vinyl acetate) demonstrated the potential medicinal applications of these compounds (Can et al., 2005).
- Research into the synthesis of 2H-pyran-2-ones and their annelated analogs showed their versatility as building blocks for various heterocycles, which are crucial in pharmaceutical and agrochemical industries (Pratap & Ram, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethenyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHPAKWQBTOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52426-83-2 |
Source


|
| Record name | 2-ethenyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)


![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)
![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)

![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
